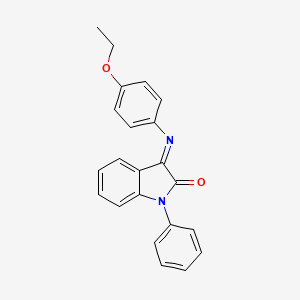

3-(4-Ethoxyphenyl)imino-1-phenylindol-2-one

Description

3-(4-Ethoxyphenyl)imino-1-phenylindol-2-one is a Schiff base derivative of indole-2-one, characterized by a phenyl group at position 1 and a 4-ethoxyphenylimino substituent at position 2. This compound belongs to the indolin-2-one family, which is notable for its diverse biological activities and applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibitory properties . The ethoxy group (–OCH₂CH₃) at the para position of the phenylimino moiety distinguishes it from other analogs, influencing its electronic, steric, and solubility properties.

Properties

IUPAC Name |

3-(4-ethoxyphenyl)imino-1-phenylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-2-26-18-14-12-16(13-15-18)23-21-19-10-6-7-11-20(19)24(22(21)25)17-8-4-3-5-9-17/h3-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADDKCXMFDEECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Ethoxyphenyl)imino-1-phenylindol-2-one typically involves the reaction of 1-phenylindoline-2,3-dione with 4-aminothiophenol. This reaction forms a Schiff base ligand, which is a common method for synthesizing compounds with diverse biological and chemical properties. Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Ethoxyphenyl)imino-1-phenylindol-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted indole derivatives .

Scientific Research Applications

3-(4-Ethoxyphenyl)imino-1-phenylindol-2-one has several scientific research applications:

Chemistry: It serves as a ligand in the synthesis and investigation of organometallic complexes, particularly those involving tellurium(IV).

Biology: Indole derivatives, including this compound, are studied for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

Medicine: Due to its biological activity, this compound is explored for potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)imino-1-phenylindol-2-one involves its interaction with specific molecular targets and pathways. As a Schiff base ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can modulate various biological pathways, leading to the observed biological activities such as antiviral and anticancer effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural analogs of 3-(4-Ethoxyphenyl)imino-1-phenylindol-2-one differ in substituents on the phenylimino group or the indole nitrogen. Key examples include:

*Calculated based on structural similarity to analogs.

Substituent Effects:

- Methyl analogs (e.g., ) exhibit similar effects but with reduced solubility due to lower polarity .

- Electron-Withdrawing Groups (e.g., –F): Fluorine substitution () introduces electronegativity, altering reactivity in nucleophilic reactions and improving metabolic stability.

- Hydroxyl Group (–OH): Derivatives like 3-[(4-hydroxyphenyl)imino]indolin-2-one () exhibit strong hydrogen-bonding capacity, increasing solubility in polar solvents but reducing membrane permeability.

Antimicrobial Activity

- Ethoxy Derivative: Demonstrates moderate activity against Gram-positive bacteria, attributed to its balanced lipophilicity and membrane interaction .

- Fluoro Derivative: Enhanced bioavailability and broader-spectrum activity, likely due to improved metabolic stability .

Solubility and Stability

| Compound | Solubility (Polar Solvents) | LogP* | Thermal Stability (°C) |

|---|---|---|---|

| This compound | Moderate (DMSO, ethanol) | ~3.2 | 180–200 |

| 3-[(4-Hydroxyphenyl)imino]indolin-2-one | High (water, methanol) | ~1.8 | 150–170 |

| 3-[(4-Fluorophenyl)imino]-1-methylindol-2-one | Low (chloroform, DCM) | ~2.9 | 190–210 |

*Predicted using fragment-based methods.

Biological Activity

3-(4-Ethoxyphenyl)imino-1-phenylindol-2-one, a synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by an indole backbone with an imine functional group and an ethoxyphenyl substituent. Its molecular formula is CHNO, with a molecular weight of approximately 302.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 302.36 g/mol |

| Melting Point | Data not available |

Anticancer Properties

Research indicates that derivatives of indole compounds exhibit significant anticancer activity. For instance, studies have shown that related indole-thiosemicarbazone derivatives demonstrate cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and Hep-G2 (liver cancer). The mechanisms often involve apoptosis induction and cell cycle arrest .

In a comparative study, the compound this compound was evaluated alongside other indole derivatives for its cytotoxicity against cancer cell lines. Preliminary results suggest that it may exhibit potent activity against specific cancer types, potentially outperforming established chemotherapeutic agents like etoposide .

The proposed mechanism of action for this compound includes:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that these compounds can halt the progression of the cell cycle, particularly in the G1 phase, thereby inhibiting tumor growth .

Molecular docking studies have been employed to elucidate interactions between this compound and key biological targets, revealing potential binding sites that could facilitate its anticancer effects.

Study on Cytotoxicity

A recent study assessed the cytotoxic effects of various indole derivatives, including this compound. The findings indicated that this compound demonstrated a significant reduction in cell viability in A-549 and Hep-G2 cell lines when compared to control groups.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 12.5 | A-549 |

| Etoposide | 30.0 | A-549 |

| Control | N/A | N/A |

This table highlights the promising cytotoxic profile of the compound compared to a known chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.